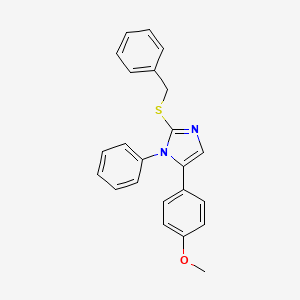

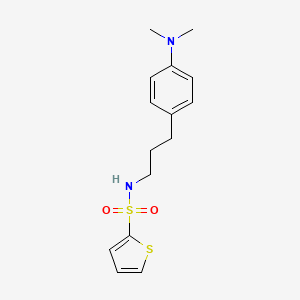

![molecular formula C20H22FN3O B2408973 N-[3-fluoro-4-(4-phenylpiperazino)phenyl]cyclopropanecarboxamide CAS No. 478079-64-0](/img/structure/B2408973.png)

N-[3-fluoro-4-(4-phenylpiperazino)phenyl]cyclopropanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[3-fluoro-4-(4-phenylpiperazino)phenyl]cyclopropanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound is a cyclopropane derivative that exhibits interesting pharmacological properties, making it a promising candidate for further research.

Aplicaciones Científicas De Investigación

Antimicrobial Applications

- N-[3-fluoro-4-(4-phenylpiperazino)phenyl]cyclopropanecarboxamide derivatives have been explored for their potential antimicrobial properties. For instance, Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones and tested their antifungal and antibacterial activities. They found significant antimicrobial potential in these compounds, highlighting their potential use in treating bacterial and fungal infections (Patel & Patel, 2010).

Synthesis of Novel Compounds

- There has been a focus on synthesizing new derivatives of N-[3-fluoro-4-(4-phenylpiperazino)phenyl]cyclopropanecarboxamide for various applications. For example, Haufe et al. (2002) investigated the synthesis of monofluorinated cyclopropanecarboxylates, including some derivatives with potential medicinal applications (Haufe et al., 2002).

Receptor Studies

- Lang et al. (1999) developed fluorine-18-labeled 5-HT1A antagonists, including derivatives of N-[3-fluoro-4-(4-phenylpiperazino)phenyl]cyclopropanecarboxamide, for receptor imaging studies. This research offers insight into the potential use of these compounds in studying receptor distributions and dynamics (Lang et al., 1999).

Mecanismo De Acción

Target of Action

The primary target of N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]cyclopropanecarboxamide is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .

Mode of Action

The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft . The compound’s interaction with AChE is of mixed-type, involving both competitive and non-competitive inhibition .

Biochemical Pathways

The inhibition of AChE leads to an increase in acetylcholine levels, affecting the cholinergic neurotransmission pathway . This pathway is involved in various cognitive functions, including learning and memory .

Result of Action

By inhibiting AChE and increasing acetylcholine levels, N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]cyclopropanecarboxamide may enhance cognitive functions such as learning and memory . This makes it a potential therapeutic agent for conditions characterized by cognitive decline, such as Alzheimer’s disease .

Propiedades

IUPAC Name |

N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3O/c21-18-14-16(22-20(25)15-6-7-15)8-9-19(18)24-12-10-23(11-13-24)17-4-2-1-3-5-17/h1-5,8-9,14-15H,6-7,10-13H2,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUFMIXGNRSOIJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C4=CC=CC=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24824577 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]cyclopropanecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2408893.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(sec-butyl)acetamide](/img/structure/B2408895.png)

![2-{[(1-Cyanocycloheptyl)carbamoyl]methoxy}-4-methylbenzamide](/img/structure/B2408900.png)

![(4-chlorophenyl) (3Z)-3-[(3,4-dichlorophenyl)methoxyimino]propanoate](/img/structure/B2408902.png)

![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2408906.png)